molecular formula C10H11ClO4 B13967349 3-Chloro-4-(2-methoxyethoxy)benzoic acid

3-Chloro-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B13967349
M. Wt: 230.64 g/mol
InChI Key: CXQOKXSPXJGMBU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxyethoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A related compound used as a solvent and in the synthesis of other chemicals.

    3-Chlorobenzoic acid: The starting material for the synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.

    4-Methoxybenzoic acid: Another benzoic acid derivative with different substituents.

Uniqueness

4-(2-Methoxyethoxy)-3-chlorobenzoic acid is unique due to the presence of both a methoxyethoxy group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

3-chloro-4-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

CXQOKXSPXJGMBU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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